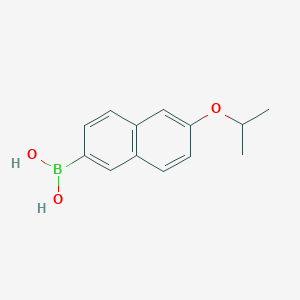

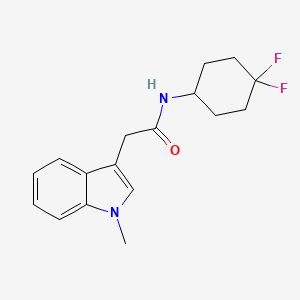

4-(Dimethylamino)quinazoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)quinazoline-7-carboxylic acid is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds and have drawn attention due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)quinazoline-7-carboxylic acid is represented by the Inchi Code: 1S/C11H11N3O2/c1-14(2)10-8-4-3-7(11(15)16)5-9(8)12-6-13-10/h3-6H,1-2H3,(H,15,16) . It has a molecular weight of 217.23 .Physical And Chemical Properties Analysis

4-(Dimethylamino)quinazoline-7-carboxylic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Biological Activities

Quinazolines, including “4-(Dimethylamino)quinazoline-7-carboxylic acid”, are important stable heterocyclic compounds with a wide range of biological activities . They are found naturally in many plants and can also be synthesized chemically .

Anticancer Activity: Quinazolines have been used in the development of anticancer drugs . They act on various targets in the body, contributing to their extensive spectrum of anticancer characteristics .

Antihypertensive Activity: Quinazolines have shown potential in the treatment of hypertension . They have been used as antihypertensive agents, contributing to their diverse range of pharmacological activities .

Antimicrobial and Antifungal Activities: Quinazolines have demonstrated antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, making them valuable in the development of new antimicrobial and antifungal drugs .

Anti-inflammatory Activity: Quinazolines have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of various inflammatory diseases .

Antituberculosis Activity: Quinazolines have shown potential in the treatment of tuberculosis . They have antituberculosis characteristics, making them useful in the development of new antituberculosis drugs .

Antimalarial Activity: Quinazolines have demonstrated antimalarial properties . They can inhibit the growth of the malaria parasite, contributing to their diverse range of pharmacological activities .

Safety and Hazards

The safety information for 4-(Dimethylamino)quinazoline-7-carboxylic acid indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . Future research may focus on developing new synthetic methods and exploring new biological activities of quinazoline derivatives.

Propriétés

IUPAC Name |

4-(dimethylamino)quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14(2)10-8-4-3-7(11(15)16)5-9(8)12-6-13-10/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJKASGVMAYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)

![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)

![3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2781091.png)

![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)

![N-(3-ethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2781097.png)